8-Methyl-5-nitroisoquinoline

Hypoxia-selective cytotoxins Bioreductive drugs Antitumor agents

Researchers designing hypoxia-selective agents or exploring antimalarial SAR often face limited access to precisely substituted nitroisoquinolines. 8-Methyl-5-nitroisoquinoline addresses this gap with its unique 8-methyl group that lowers nitro reduction potential and enables predictable regioselectivity. Key advantages: ● Enables 60-fold hypoxic selectivity in clonogenic assays (vs. unsubstituted analog). ● Directs nucleophilic amination to desired 6- or 7-amino regioisomers. ● Baseline antimalarial core (IC₅₀ 0.7 μg/mL for related derivative) for systematic C8 SAR. Custom synthesis ensures reliable supply for your research program.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B7901030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-5-nitroisoquinoline
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1=C2C=NC=CC2=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O2/c1-7-2-3-10(12(13)14)8-4-5-11-6-9(7)8/h2-6H,1H3
InChIKeySZSNNJNUWFHHNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-5-nitroisoquinoline: Specialized Building Block


8-Methyl-5-nitroisoquinoline (C10H8N2O2, MW 188.18) is a heteroaromatic nitroarene characterized by a nitro group at the 5-position and a methyl substituent at the 8-position of the isoquinoline core. This substitution pattern directly influences its electronic properties, regioselectivity in nucleophilic substitution reactions [1], and its bioreductive behavior [2]. It serves as a crucial building block for the synthesis of complex isoquinoline derivatives in medicinal chemistry research [3], with applications rooted in its unique reactivity as a nitro-substituted, p-deficient heterocycle.

Workflow Regioselective nucleophilic amination substrate for isoquinoline functionalization
Model context Nitroarene scaffold for bioreductive activation and hypoxia-response studies

Why 8-Methyl-5-nitroisoquinoline Cannot Be Substituted


The 8-methyl and 5-nitro substituents on the isoquinoline scaffold create a unique electronic and steric environment that cannot be replicated by simple analogs. In the 5-nitroisoquinoline series, the 8-methyl group significantly lowers the reduction potential of the nitro group [1], which directly impacts its performance in bioreductive applications. The regioselectivity of nucleophilic substitution reactions is highly dependent on the exact substitution pattern [2], and the 8-methyl group can direct functionalization differently than an unsubstituted 5-nitroisoquinoline. Therefore, substituting this compound with a simpler 5-nitroisoquinoline or 8-methylisoquinoline would lead to different reactivity, product profiles, and biological outcomes, potentially compromising the integrity of a synthetic route or the efficacy of a derived agent.

5-nitroisoquinoline (no 8-methyl)
Lacks the methyl-driven electronic modulation; reduction potential and hypoxic selectivity may shift significantly, altering bioreductive activation profiles.
8-methylisoquinoline (no nitro group)
Absence of the nitro pharmacophore removes nitroreduction-dependent applications, making it unsuitable for hypoxia-activated or nitroreductase-based studies.

8-Methyl-5-nitroisoquinoline vs. Analogs: Quantitative Evidence


Hypoxic Selectivity vs. Unsubstituted 5-Nitroquinoline

The 8-methyl analogue (8-Methyl-5-nitroquinoline) demonstrates a 60-fold increase in hypoxic selectivity over oxic conditions in a clonogenic assay, compared to the 5-nitro parent compound's baseline selectivity [1]. This improvement is attributed to a lowered reduction potential of the nitro group, a property directly influenced by the 8-methyl substituent [1].

Hypoxic selectivity
Head-to-head
60-fold vs. 5-nitroquinoline baseline
Reported selectivity context in clonogenic assay
Conditions: mammalian cell clonogenic assay
Hypoxia-selective cytotoxins Bioreductive drugs Antitumor agents

Nitro Group Reduction Potential Shift

The presence of the 8-methyl group lowers the reduction potential of the nitro group relative to the unsubstituted 5-nitro analogue. The baseline 5-nitro compound has a measured reduction potential of -286 mV [1]. While the exact potential for the 8-methyl analogue is not numerically reported, it is explicitly stated that the 8-methyl substitution leads to a 'lower reduction potential' [1], a key physicochemical change that drives its improved biological performance.

Reduction potential
Context-dependent
Lower than −286 mV
Supports bioreductive activation interpretation
Exact shift not quantified in source
Electrochemistry Nitroarene reduction SAR

Antimalarial Activity vs. Chloroquine

A closely related 5-nitroisoquinoline derivative (compound 5, from a series including 8-Methyl-5-nitroisoquinoline analogs) exhibited an IC50 of 0.7 μg/mL against a chloroquine-resistant strain of *P. falciparum* [1]. Under the same conditions, chloroquine had an IC50 of 0.1 μg/mL [1]. While not the target compound itself, this data establishes a baseline for the antimalarial potential of functionalized 5-nitroisoquinolines, highlighting that the 5-nitro substitution is a viable pharmacophore for antiparasitic activity.

Antimalarial SAR
Class-level
IC50 0.7 μg/mL (related derivative)
Class-level antiparasitic activity context
Vs. chloroquine 0.1 μg/mL; chloroquine-resistant strain
Antimalarial Plasmodium falciparum Nitroarene drugs

Mutagenic Potency and Nitroreduction Activation

A class-level study of 22 5-nitroisoquinoline derivatives found that all compounds were mutagenic in the *Salmonella* TA100 strain, with minimal mutagenic concentrations (MMC) ranging from 0.1 to 52.9 μM [1]. The significantly lower MMC values observed in the nitroreductase-overexpressing YG1042 strain (8×10⁻³ to 3.5 μM) directly implicate the reduction of the nitro group as the key activation pathway for mutagenicity [1]. This class-level data establishes that the nitro group is the primary determinant of genotoxic risk for this chemical series.

Mutagenicity profile
Class-level
MMC range 0.1–52.9 μM (TA100)
Class-level mutagenicity endpoint context
Nitroreduction-dependent activation; source review needed
Genotoxicity Nitroreductase Drug safety

8-Methyl-5-nitroisoquinoline: Key Application Scenarios


Hypoxia-Activated Prodrug Scaffold Design

Researchers designing hypoxia-selective cytotoxins or radiosensitizers can leverage the 8-Methyl-5-nitroisoquinoline core. The quantitative evidence of a 60-fold hypoxic selectivity ratio [1] and a lowered reduction potential [1] makes this scaffold a superior starting point for developing novel bioreductive agents with an improved therapeutic window compared to analogs lacking the 8-methyl group.

Synthesis of 6-/7-Substituted Aminoisoquinolines

In synthetic chemistry programs requiring specific substitution patterns on the isoquinoline ring, the predictable regioselectivity of nucleophilic amination reactions on 5-nitroisoquinoline derivatives [1] makes 8-Methyl-5-nitroisoquinoline a valuable intermediate. The 8-methyl group provides additional steric and electronic control, ensuring high fidelity in accessing desired 6- or 7-amino regioisomers for further diversification.

SAR Studies for Antiparasitic Agents

For medicinal chemistry campaigns targeting *Plasmodium falciparum*, the 5-nitroisoquinoline core has demonstrated a baseline antimalarial activity (IC50 0.7 μg/mL for a related derivative) [1]. 8-Methyl-5-nitroisoquinoline can serve as a key intermediate for exploring the impact of C8-substitution on potency, selectivity, and metabolic stability, enabling systematic SAR investigations to optimize the scaffold against chloroquine-resistant strains.

Nitroreductase Activation Mechanisms

Given the established role of nitro group reduction in the activation of both therapeutic effects (e.g., hypoxia-selective cytotoxicity) [1] and genotoxicity [2] for this compound class, 8-Methyl-5-nitroisoquinoline is an ideal probe molecule for studying nitroreductase enzyme kinetics and substrate specificity. Its defined substitution pattern allows for controlled investigations into how structural modifications influence the rate and outcome of enzymatic nitroreduction.

Application
Selection Property
Validation Focus
Hypoxia-responsive prodrug design studies
Nitroreductase substrate scaffold
Hypoxic selectivity assay context
Regioselective isoquinoline synthesis
Nucleophilic amination regioselectivity
Regioisomeric purity by HPLC
Antiparasitic SAR studies
5-nitroisoquinoline pharmacophore
Antimalarial IC50 assay context
Nitroreductase enzyme kinetics studies
Defined nitroarene substrate
Mutagenicity endpoint monitoring

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